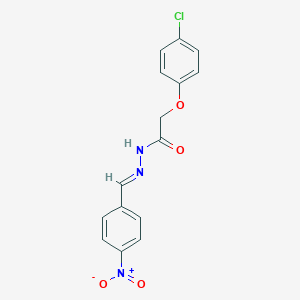
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as CNBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNBAH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is synthesized through a simple and efficient method, which involves the reaction of 4-chlorophenol and 4-nitrobenzaldehyde with acetohydrazide.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide acts as a chelating agent, forming stable complexes with metal ions. This property of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been exploited in various applications, including catalysis and metal ion detection. Additionally, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide are still under investigation. However, preliminary studies have shown that 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has low toxicity and does not exhibit any significant adverse effects on cells and tissues. Moreover, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Moreover, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit low toxicity and does not exhibit any significant adverse effects on cells and tissues. However, one of the limitations of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is its poor solubility in water, which may limit its applications in aqueous environments. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. One potential area of research is the development of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide-based metal complexes for catalysis and material science applications. Another area of research is the investigation of the anticancer and antibacterial activities of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, with the aim of developing novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, which may lead to the discovery of new applications for this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide involves the reaction of 4-chlorophenol and 4-nitrobenzaldehyde with acetohydrazide. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, at room temperature. The product is obtained by recrystallization from ethanol. The yield of the product is high, and the process is simple, efficient, and cost-effective.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has potential applications in various fields of scientific research. It is widely used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis, electrochemistry, and material science. 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, 2-(4-chlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and infectious diseases.
Propriétés
Formule moléculaire |
C15H12ClN3O4 |
|---|---|
Poids moléculaire |
333.72 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-3-7-14(8-4-12)23-10-15(20)18-17-9-11-1-5-13(6-2-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
Clé InChI |
QRXXWMFRBZCAST-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)